1-(1-ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
Description
1-(1-Ethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a secondary amine featuring a pyrazole ring substituted with an ethyl group at the N1 position and a 2-furylmethyl group attached to the methanamine moiety.
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-2-14-9-10(7-13-14)6-12-8-11-4-3-5-15-11;/h3-5,7,9,12H,2,6,8H2,1H3;1H |
InChI Key |
IZNJRUOZYSVCSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural motifs—the ethyl-pyrazole and furylmethyl-amine groups—are shared with several derivatives in the evidence. Below is a comparative analysis:
*Estimated based on and analogous structures.
Key Observations:
- Pyrazole Substitution: The ethyl group in the target compound may offer moderate steric bulk compared to larger substituents like trifluoroethyl () or phenyl ().
- Amine Functionalization : The 2-furylmethyl group in the target compound introduces oxygen-based electron density, which may improve coordination properties in metal complexes (cf. ’s pyrrole-based ligands) .
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